molecular formula C18H17Cl2N3O2S B4279466 N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide

Cat. No.: B4279466
M. Wt: 410.3 g/mol
InChI Key: IAIKZTOUNBHQSR-UHFFFAOYSA-N
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Description

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring substituted with a dichlorobenzyl group and a dimethylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the dichlorobenzyl group: The pyrazole ring is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the N-(3,4-dichlorobenzyl)pyrazole intermediate.

    Sulfonamide formation: The final step involves the reaction of the N-(3,4-dichlorobenzyl)pyrazole with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazoles or sulfonamides.

Scientific Research Applications

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Pharmaceuticals: The compound is studied for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its biological activity.

    Biological Research: The compound is used in studies to understand its mechanism of action and interaction with biological targets.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzamide
  • **N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichlorobenzyl and dimethylbenzenesulfonamide groups contributes to its potential as a versatile compound in various applications.

Properties

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O2S/c1-12-3-5-15(9-13(12)2)26(24,25)22-18-7-8-23(21-18)11-14-4-6-16(19)17(20)10-14/h3-10H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIKZTOUNBHQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=NN(C=C2)CC3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide
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N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide
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N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide
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N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide
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N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide

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